Indacrinone

Natriuresis Loop Diuretics Pharmacodynamics

Source Indacrinone (MK-196) for precise diuretic research. This racemic, indanone-based loop diuretic uniquely combines natriuresis with uricosuric activity, reducing serum uric acid unlike furosemide. Its stereoselective enantiomers allow graded modulation of urate excretion, making it the only tool for preclinical gout-hypertension models or nephron segment mapping. Ensure compound-specific, 98% pure supply to maintain experimental validity.

Molecular Formula C18H14Cl2O4
Molecular Weight 365.2 g/mol
CAS No. 56049-88-8
Cat. No. B1616471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndacrinone
CAS56049-88-8
Synonymsindacrinic acid
indacrinone
indanone
indanone, (+-)-isomer
indanone, (R)-isomer
indanone, (S)-isomer
indanone, sodium salt
MK 196
MK 286
MK-286
Molecular FormulaC18H14Cl2O4
Molecular Weight365.2 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)
InChIKeyPRKWVSHZYDOZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indacrinone (CAS 56049-88-8) Procurement Guide: A Chiral Loop Diuretic with Unique Uricosuric Differentiation for Gout/Hypertension Research


Indacrinone (MK-196) is an investigational, orally active, indanone-based loop diuretic that exists as a racemic mixture of two enantiomers [1]. It belongs to the phenoxyacetic acid class and acts primarily by inhibiting sodium reabsorption in the medullary thick ascending limb of Henle's loop [2]. What distinguishes indacrinone from other loop diuretics is its stereospecific dual pharmacology: the (-)-enantiomer mediates natriuretic/diuretic activity, while the (+)-enantiomer confers uricosuric activity, thereby reducing serum uric acid levels rather than causing the hyperuricemia typical of furosemide and thiazides [3]. This unique profile makes indacrinone a valuable research tool for studying renal urate handling and a potential therapeutic candidate for patients requiring diuresis without exacerbating gout or hyperuricemia [4].

Why Indacrinone (56049-88-8) Cannot Be Substituted with Standard Loop Diuretics: Quantitative Evidence of Divergent Uric Acid and Natriuretic Profiles


Indacrinone cannot be interchanged with standard loop diuretics (e.g., furosemide, ethacrynic acid) or thiazides (e.g., hydrochlorothiazide) due to fundamentally divergent effects on uric acid homeostasis and distinct stereoselective pharmacokinetics [1]. While furosemide and hydrochlorothiazide consistently elevate serum uric acid, indacrinone’s racemic mixture and specifically tuned enantiomer ratios produce uricosuria and hypouricemia [2]. Moreover, the (-)-enantiomer of indacrinone is approximately 10-fold more potent as a natriuretic than the (+)-enantiomer, and the two enantiomers exhibit markedly different renal clearance rates and sites of action within the nephron [3]. These quantitative differences preclude any assumption of class equivalence and demand compound-specific sourcing for research requiring precise control over urate balance or diuretic mechanism-of-action studies [4].

Indacrinone (56049-88-8) Quantitative Differentiation: Head-to-Head Evidence vs. Furosemide, HCTZ, and Enantiomer-Specific Pharmacokinetics


Superior Natriuretic Potency and Duration of Action: Indacrinone vs. Furosemide

In a direct head-to-head comparison in healthy volunteers, racemic indacrinone demonstrated greater natriuretic potency than furosemide, with a slower onset and longer duration of action. Indacrinone induced a greater sodium excretion for equivalent potassium loss during its period of peak activity [1]. The difference in duration of action is attributed to indacrinone's distinct interaction with the Na⁺-K⁺-2Cl⁻ cotransporter, showing incomplete reversibility compared to furosemide [2].

Natriuresis Loop Diuretics Pharmacodynamics

Opposite Effect on Serum Uric Acid: Indacrinone Enantiomer Combinations vs. Hydrochlorothiazide

In a double-blind, randomized, multiple-dose study in healthy men on controlled Na⁺ (100 mEq) and K⁺ (80 mEq) diets, a fixed daily dose of 10 mg (-)-indacrinone combined with 40-140 mg (+)-indacrinone produced natriuresis comparable to 50 mg hydrochlorothiazide (HCTZ) (both increased 24-h urinary Na⁺ by approximately 285 mEq on day 1) [1]. Critically, by day 7, HCTZ significantly increased mean serum uric acid levels relative to placebo (p<0.05), whereas the indacrinone enantiomer combinations caused a progressive, dose-dependent decrease in serum uric acid [1].

Uricosuric Hyperuricemia Gout Thiazide Diuretics

Divergent Uricosuric Action: Indacrinone Enantiomers vs. Ethacrynic Acid

Urinary clearance studies in man comparing ethacrynic acid and the individual enantiomers of indacrinone revealed that ethacrynic acid produces minor urate retention, whereas both (+)- and (-)-indacrinone enantiomers produce uricosuria and hypouricaemia [1]. This difference occurs despite all three compounds sharing a phenoxyacetic acid backbone and acting as loop diuretics [1].

Uricosuric Urate Handling Loop Diuretics

Stereoselective Pharmacokinetics: 7-Fold Difference in Enantiomer Exposure (AUC)

In rhesus monkeys, intravenous administration of the separate enantiomers of indacrinone-¹⁴C revealed pronounced stereoselectivity in disposition. The area under the plasma concentration-time curve (AUC) for (S)(+)-indacrinone was approximately sevenfold greater than that of (R)(-)-indacrinone [1]. Renal and plasma clearances of (R)(-)-indacrinone were five to seven times higher than those of the (S)(+)-enantiomer [1]. For the major metabolite, 4'-hydroxyindacrinone, the AUC for (S)(+)-M was approximately 27-fold greater than that of (R)(-)-M [1].

Stereoselective Pharmacokinetics Enantiomer Disposition Drug Metabolism

Tunable Uricosuric/Natriuretic Balance via Enantiomer Ratio Manipulation (Patent-Enabled Precision)

Patents and clinical studies demonstrate that the uricosuric and diuretic properties of indacrinone can be carefully balanced by manipulating the proportion of its (+) and (-) enantiomers within critical limits [1]. A 90:10 mixture of the (+)- and (-)-enantiomers (MK-286) was specifically developed to induce diuresis while maintaining isouricemia [2]. Clinical studies confirmed that a 1:9 ratio of I enantiomers showed good antihypertensive activity and a favorable uric acid profile in hypertensive patients [3].

Chiral Drug Development Enantiomer Ratio Uricosuric Optimization

Distinct Nephron Site of Action: (+)-Indacrinone Acts in Cortical Diluting Segment vs. Medullary Loop for (-)-Indacrinone and Ethacrynic Acid

Urinary clearance studies under maximal hydration and hydropenia demonstrated that ethacrynic acid and (-)-indacrinone exert their natriuretic action in the medullary portion of the thick ascending limb of Henle's loop, whereas the (+)-enantiomer of indacrinone acts more distally in the 'cortical diluting segment' or early distal tubule [1]. This differential site of action within the nephron is stereospecific and is not observed with other loop diuretics.

Nephron Site of Action Diuretic Mechanism Renal Pharmacology

Optimal Research and Industrial Application Scenarios for Indacrinone (56049-88-8) Based on Quantitative Evidence


Gout/Hypertension Comorbidity Models: Studying Diuresis Without Hyperuricemic Interference

Given that indacrinone enantiomer combinations produce natriuresis comparable to hydrochlorothiazide (~285 mEq Na⁺ increase on day 1) while *decreasing* serum uric acid (opposite to HCTZ), indacrinone is the diuretic of choice for preclinical models of hypertension coexisting with gout or hyperuricemia [1]. This application is supported by the compound's unique ability to lower serum uric acid in a dose-dependent manner with increasing (+)-enantiomer proportion [1].

Chiral Pharmacology and Enantiomer-Specific Drug Development Studies

The pronounced stereoselective pharmacokinetics (7-fold difference in AUC between (S)(+)- and (R)(-)-indacrinone in primates) and the distinct nephron sites of action for each enantiomer make indacrinone an ideal model compound for investigating chiral drug disposition, stereoselective receptor interactions, and the pharmacokinetic/pharmacodynamic consequences of enantiomer ratio manipulation [2]. Researchers can utilize the established 90:10 and 1:9 enantiomer ratios as benchmarks for isouricemic diuresis and antihypertensive efficacy, respectively [3].

Renal Urate Transport Mechanism Elucidation

Because both indacrinone enantiomers are uricosuric—unlike ethacrynic acid and furosemide which cause urate retention or hyperuricemia—indacrinone serves as a critical pharmacologic probe for dissecting the molecular pathways governing urate reabsorption and secretion in the proximal tubule [4]. The compound's uricosuric effect is concentration- and enantiomer-dependent, allowing for graded modulation of urate excretion in experimental systems [4].

Nephron Segment-Specific Diuretic Profiling

The differential sites of action of the indacrinone enantiomers—(-)-indacrinone in the medullary thick ascending limb and (+)-indacrinone in the cortical diluting segment—enable researchers to use these enantiomers as stereospecific tools to map segmental nephron function and to study the physiological consequences of inhibiting sodium transport at distinct tubular locations [5]. This application is particularly valuable for studies using isolated perfused tubule or micropuncture techniques.

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